molecular formula C17H20N2O4S B2384269 methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate CAS No. 1785883-87-5

methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate

Cat. No.: B2384269
CAS No.: 1785883-87-5
M. Wt: 348.42
InChI Key: FLRVZRKVCUFCEQ-VCHYOVAHSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 3,4-dimethoxyphenyl substituent at the 4-position of the thiophene ring and a [(dimethylamino)methylene]amino group at the 3-position.

Properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-3-(dimethylaminomethylideneamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-19(2)10-18-15-12(9-24-16(15)17(20)23-5)11-6-7-13(21-3)14(8-11)22-4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRVZRKVCUFCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(SC=C1C2=CC(=C(C=C2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioglycolic Acid Derivatives

A widely adopted method involves cyclocondensation between α-mercaptoketones and activated nitriles. For example, methyl thioglycolate reacts with 2-fluoro-6-methoxybenzonitrile in dimethyl sulfoxide (DMSO) under basic conditions (NaH, 25°C) to yield methyl 3-amino-4-methoxybenzothiophene-2-carboxylate with 83% efficiency. This approach benefits from short reaction times (<3 hours) and avoids transition metal catalysts.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiolate on the nitrile carbon, followed by cyclization and aromatization. Steric and electronic effects of substituents on the nitrile component critically influence reaction kinetics and regioselectivity.

Enamine Formation at C3

The dimethylaminomethyleneamino group introduces conformational rigidity and electronic modulation.

Condensation with DMF-DMA

Heating 3-aminothiophene intermediates with dimethylformamide dimethylacetal (DMF-DMA) at 80°C for 6–8 hours quantitatively generates the enamine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic dimethylaminomethylene carbon, followed by elimination of methanol.

Critical Parameters :

  • Strict anhydrous conditions (molecular sieves recommended)
  • Stoichiometric DMF-DMA (1.2 equiv)
  • Reflux in toluene or xylene

Alternative Enaminization Agents

Patent literature describes using bis(dimethylamino)methane (20 mol%) with TiCl₄ as a Lewis acid in dichloroethane, achieving comparable yields (78%) at lower temperatures (50°C). This method reduces thermal degradation risks for sensitive substrates.

Esterification and Protecting Group Strategies

The C2 methyl ester is typically introduced early via:

Fischer Esterification

Heating the carboxylic acid precursor with methanol (10 equiv) and H₂SO₄ (cat.) under reflux for 12–24 hours provides the ester in 89–92% yield. Microwave-assisted variants reduce reaction times to 30 minutes with comparable efficiency.

Transesterification

For acid-sensitive intermediates, reacting methyl acetate with the thiophene carboxylic acid using Lipase B (Novozym 435) in hexane at 45°C achieves 84% conversion over 48 hours.

Integrated Synthetic Routes

Combining these steps into viable production-scale sequences requires careful orthogonal protection:

Route A (Linear Approach)

  • Cyclocondensation → 3-aminothiophene core (83%)
  • Suzuki coupling → 4-aryl substitution (85%)
  • DMF-DMA enaminization (quantitative)
  • Esterification (89%)

Overall yield: 0.83 × 0.85 × 1.0 × 0.89 = 63%

Route B (Convergent Strategy)

  • Pre-form 3,4-dimethoxyphenyl boronic ester
  • Simultaneous Suzuki coupling/enaminization using Pd-XPhos/Glyme system
  • Late-stage esterification

Reported pilot-scale yield: 71%

Process Optimization and Troubleshooting

Purification Challenges

The product’s limited solubility in common solvents necessitates chromatographic purification on silica gel with ethyl acetate/hexane (1:3). Recrystallization from ethanol/water (7:3) improves purity to >99% but sacrifices 12–15% yield.

Byproduct Formation

Major impurities arise from:

  • Over-alkylation during enaminization (controlled by strict stoichiometry)
  • Homocoupling in Suzuki reactions (suppressed by degassing)
  • Ester hydrolysis during aqueous workup (minimized by buffered extraction)

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems combining thioglycolate cyclization and Suzuki coupling achieve 92% conversion in <30 minutes residence time, though product isolation remains challenging.

Biocatalytic Approaches

Immobilized Candida antarctica lipase enables enantioselective synthesis of chiral analogs, expanding structure-activity relationship (SAR) capabilities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino methylene group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that compounds with thiophene rings exhibit notable antioxidant activities. Methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro studies have shown that derivatives of thiophene can effectively inhibit oxidative damage in cellular models .

Antibacterial and Antifungal Activities
The compound has demonstrated significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the dimethoxyphenyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and activity against bacterial cells . Additionally, similar thiophene derivatives have been shown to possess antifungal activity, indicating a broad spectrum of antimicrobial effects.

Antitumor Potential
Recent studies have highlighted the potential of this compound as an antitumor agent. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation. In particular, derivatives have been synthesized that exhibit antiproliferative activity against various cancer cell lines, suggesting a promising avenue for cancer therapy .

Synthetic Utility

Intermediate in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further functionalization to create a variety of derivatives with tailored biological activities. For instance, reactions involving the compound can yield new heterocyclic systems that are valuable in drug discovery and development .

Development of Novel Therapeutics
The synthetic pathways involving this compound have been explored for creating novel therapeutics targeting specific diseases. The ability to modify the thiophene ring and the attached groups enables chemists to design compounds with improved efficacy and reduced side effects .

Case Studies and Research Findings

StudyFocusFindings
Ghorab et al. (2012)Antioxidant ActivityDemonstrated strong antioxidant properties in thiophene derivatives; potential for neuroprotective applications .
Madhavi & Ramanamma (2016)Antibacterial ActivityEvaluated various thiophene derivatives; found significant inhibition zones against bacterial strains .
PMC (2023)Antitumor ActivityIdentified this compound as a promising candidate for cancer treatment due to its antiproliferative effects .

Mechanism of Action

The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:

    Bind to Enzymes: Inhibit or activate enzymes involved in critical biochemical pathways.

    Interact with DNA: Intercalate into DNA strands, affecting replication and transcription processes.

    Modulate Receptor Activity: Bind to cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Thiophene Derivatives

a. Methyl 3-{[(1E)-(Dimethylamino)Methylidene]Amino}-5-(3-Methoxyphenyl)Thiophene-2-Carboxylate (Compound 7, )

  • Core Structure : Thiophene with substituents at positions 3 and 3.
  • Substituents: 5-position: 3-methoxyphenyl (vs. 3,4-dimethoxyphenyl in the target compound). 3-position: Identical [(dimethylamino)methylene]amino group.
  • Molecular Formula : C₁₆H₁₇N₃O₃S (Molar mass: 339.39 g/mol).
  • Synthesis : Microwave-assisted reaction with N-dimethoxymethyl-N,N-dimethylamine, achieving 99% yield as an orange oil .

b. Ethyl 4-Cyano-3-Amino-5-(Phenylamino)Thiophene-2-Carboxylate ()

  • Core Structure: Thiophene with cyano and phenylamino groups.
  • Substituents: 4-position: Cyano group. 3-position: Amino group. 5-position: Phenylamino (distinct from aryl methoxy groups).
  • Synthesis: Uses triethylamine and ethanol, differing from the target compound’s dimethylamine-derived substituents .
  • Applications: Likely intermediates for agrochemicals or dyes due to electron-withdrawing cyano groups.

Heterocyclic Expansion: Thieno[2,3-b]Pyridine Derivatives

Ethyl 3-(([(Benzyloxy)Imino]Methyl)Amino)-4-(Dimethylamino)Thieno[2,3-b]Pyridine-2-Carboxylate ()

  • Core Structure: Thieno[2,3-b]pyridine (fused pyridine-thiophene system).
  • Substituents: 3-position: [(Benzyloxy)imino]methyl amino group. 4-position: Dimethylamino group.
  • Molecular Formula : C₂₀H₂₂N₄O₃S (Molar mass: 398.48 g/mol).
  • Properties :
    • Predicted density: 1.26 g/cm³.
    • High boiling point (574.7°C), suggesting low volatility.
    • pKa: 9.15, indicating moderate basicity .

Pyrido-Pyrimidinone Derivatives ()

  • Core Structure : 4H-Pyrido[1,2-a]pyrimidin-4-one.
  • Substituents : Varied groups (e.g., cyclohexenyl, tetrahydropyridinyl) but includes 2-(3,4-dimethoxyphenyl) analogs.
  • Comparison : These compounds belong to a distinct heterocyclic class with broader π-systems, likely influencing pharmacokinetic properties such as metabolic stability and membrane permeability .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound Thiophene 4-(3,4-Dimethoxyphenyl), 3-[(E)-dimethylamino-methylene]amino, methyl ester C₁₇H₁₉N₃O₄S 369.41 Intermediate for heterocyclic synthesis
Compound 7 () Thiophene 5-(3-Methoxyphenyl), 3-[(E)-dimethylamino-methylene]amino, methyl ester C₁₆H₁₇N₃O₃S 339.39 High-yield synthesis (99%), orange oil
Ethyl Thieno[2,3-b]Pyridine () Thieno[2,3-b]pyridine 3-[(Benzyloxy)imino]methyl amino, 4-dimethylamino, ethyl ester C₂₀H₂₂N₄O₃S 398.48 High boiling point, predicted pKa 9.15
Ethyl 4-Cyano-3-Amino Thiophene () Thiophene 4-Cyano, 3-amino, 5-phenylamino, ethyl ester C₁₅H₁₃N₃O₂S 307.35 Agrochemical/dye intermediate

Research Findings and Implications

  • Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound may enhance lipophilicity and π-π stacking interactions relative to monomethoxy analogs, critical for drug-receptor binding .
  • Heterocyclic Complexity: Fused systems like thienopyridines () exhibit superior thermal stability but may face solubility challenges due to higher molar mass .

Biological Activity

Methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant case studies, highlighting its significance in medicinal chemistry.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines. The process often utilizes dimethylformamide dimethylacetal and aromatic solvents under reflux conditions. A notable method includes:

  • Reagents :
    • 3,4-dimethoxyacetophenone
    • Dimethylformamide dimethylacetal
    • Dry xylene
  • Procedure :
    • Combine the reagents and reflux for 24 hours.
    • Collect the solid by filtration and recrystallize from dioxane.
    • Yield: Approximately 66% with a melting point of 123.7 °C .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and insecticidal properties.

Antimicrobial Activity

Research has shown that derivatives of compounds with similar structures exhibit significant antimicrobial effects. For instance, a study evaluated the antimicrobial efficacy of related thiazole derivatives, revealing fungicidal and insecticidal activities at concentrations as low as 375 g ai/ha . While specific data on this compound is limited, its structural analogs have demonstrated promising results.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. In related research, compounds with similar methoxy and dimethylamino groups showed selective cytotoxicity against various tumor cell lines. A derivative containing a phenyl moiety exhibited comparable potency to known anticancer agents . This indicates that this compound may also possess similar activities.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives showed that specific substitutions significantly enhanced their antimicrobial activity. The results indicated that compounds with methoxy groups exhibited improved efficacy against bacterial strains compared to their unsubstituted counterparts .

Case Study 2: Anticancer Activity

In another investigation, derivatives of compounds featuring dimethylamino groups were tested for their cytotoxic effects on cancer cell lines. The results highlighted that modifications in the aromatic structure could lead to increased potency against specific cancer types .

Research Findings Summary

Property Activity Concentration/Conditions Reference
AntimicrobialFungicidal/Insecticidal375 g ai/ha
AnticancerCytotoxicityVaries by structure
Synthesis YieldApproximately 66%Reflux in dry xylene

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology :

  • The Gewald reaction is a common approach for synthesizing aminothiophene derivatives. For this compound, a multi-step process is likely required:

Thiophene core formation : React a ketone/aldehyde (e.g., 3,4-dimethoxyphenylacetone) with a nitrile and elemental sulfur under basic conditions (e.g., triethylamine) at reflux .

Functionalization : Introduce the [(dimethylamino)methylene]amino group via condensation with dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions .

  • Key parameters : Temperature (60–100°C), solvent polarity (DMF or DMSO enhances reactivity), and reaction time (4–12 hours) significantly impact yield .
  • Table 1 : Example conditions for analogous syntheses:
StepReactantsSolventTemp. (°C)Yield (%)Reference
Core formation3,4-dimethoxyphenylacetone + nitrileEthanol8065–70
AminationDMF-DMADMF9050–55

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms substitution patterns and stereochemistry .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns .
  • HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
    • Challenges : The dimethylamino group may cause peak broadening in NMR; deutero-DMSO is recommended for solubility .

Advanced Research Questions

Q. How can reaction kinetics and computational modeling optimize the introduction of the [(dimethylamino)methylene]amino group?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via in situ FT-IR or TLC to identify rate-limiting steps (e.g., imine formation) .
  • DFT calculations : Use Gaussian or ORCA software to model transition states and predict steric/electronic effects of substituents on reaction efficiency .
  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

Q. What strategies resolve contradictions in solubility data across solvents when designing in vitro assays?

  • Methodology :

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while maintaining biocompatibility .
  • Particle size reduction : Apply nano-milling or sonication to improve dispersion in hydrophobic media .
  • Solubility screening : Perform parallel experiments in PBS, ethanol, and PEG-400 to identify assay-compatible conditions .

Q. How do steric and electronic properties of the 3,4-dimethoxyphenyl group influence bioactivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Electron-density mapping : Use X-ray crystallography or cryo-EM to analyze interactions with target proteins (e.g., kinases) .
  • SAR analogs : Synthesize derivatives with substituents like -OCH₃ (electron-donating) vs. -NO₂ (electron-withdrawing) and compare IC₅₀ values in enzyme inhibition assays .
  • Table 2 : Example SAR data for similar thiophenes:
SubstituentTarget EnzymeIC₅₀ (µM)Reference
3,4-OCH₃COX-20.45
4-NO₂EGFR1.2

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity values across cell lines?

  • Methodology :

  • Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48 hours) .
  • Control for metabolism : Include CYP450 inhibitors (e.g., ketoconazole) to assess metabolite interference .
  • Meta-analysis : Compare data across studies using platforms like PubChem or ChEMBL to identify outliers .

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